Home > Products > Screening Compounds P65830 > Mal-Phe-C4-Val-Cit-PAB-DMEA
Mal-Phe-C4-Val-Cit-PAB-DMEA -

Mal-Phe-C4-Val-Cit-PAB-DMEA

Catalog Number: EVT-12562783
CAS Number:
Molecular Formula: C37H50N8O8
Molecular Weight: 734.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-Phe-C4-Val-Cit-PAB-DMEA is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a Maleimide group, which is crucial for its function as a cleavable linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells. The structure of Mal-Phe-C4-Val-Cit-PAB-DMEA facilitates its role in enhancing the therapeutic efficacy of cancer treatments by ensuring that the active drug is released specifically in tumor environments.

Source and Classification

Mal-Phe-C4-Val-Cit-PAB-DMEA is classified as a cleavable linker within the broader category of biopharmaceuticals. It is synthesized from various amino acids and chemical groups, including Maleimide, Phenylalanine, Valine, and Citric acid derivatives. This compound is particularly important in the field of targeted cancer therapy, where it helps to improve the selectivity and potency of drugs by linking them to antibodies that specifically recognize cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves a multi-step process that begins with the preparation of its individual components. Key steps include:

  1. Preparation of Building Blocks: Individual components such as Maleimide, Phenylalanine, Valine, and derivatives of Citric acid are synthesized.
  2. Peptide Bond Formation: These components are linked through peptide bond formation using standard coupling techniques, often involving activating agents to facilitate the reaction.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield, which are essential for its application in ADCs .

Industrial Production Methods

In industrial settings, large-scale peptide synthesis techniques are employed to produce Mal-Phe-C4-Val-Cit-PAB-DMEA. These methods are optimized for efficiency and scalability while maintaining stringent quality control standards to ensure the compound's suitability for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for Mal-Phe-C4-Val-Cit-PAB-DMEA is C37H50N8O8C_{37}H_{50}N_{8}O_{8}, with a molecular weight of approximately 734.84 g/mol. The structure consists of:

  • A Maleimide group that provides reactive sites for conjugation.
  • Phenylalanine and Valine residues that contribute to the peptide nature of the linker.
  • Citric acid derivatives that enhance solubility and stability.
  • A PAB (p-aminobenzyl) moiety that plays a role in drug release mechanisms.

This structural composition allows for effective binding to antibodies and subsequent release of cytotoxic agents within target cells .

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-Val-Cit-PAB-DMEA participates in several key chemical reactions:

  • Substitution Reactions: These involve the replacement of functional groups within the compound, allowing for modifications that can enhance its properties.
  • Cleavage Reactions: The linker is designed to be cleaved at specific sites, typically through enzymatic action (e.g., by proteases), which releases the active drug component upon reaching target cells .

Common Reagents and Conditions

Common reagents used in reactions involving Mal-Phe-C4-Val-Cit-PAB-DMEA include:

  • Reducing Agents: Such as dithiothreitol (DTT) for facilitating cleavage reactions.
  • Oxidizing Agents: Employed in various oxidation reactions depending on the desired modifications.

These reactions are typically conducted under controlled conditions to optimize yield and purity .

Mechanism of Action

Mal-Phe-C4-Val-Cit-PAB-DMEA functions primarily as a cleavable linker within ADCs. The mechanism involves:

  1. Binding to Antibodies: The Maleimide group forms a stable covalent bond with thiol groups on antibodies.
  2. Targeted Delivery: Once administered, ADCs bind specifically to target cancer cells via their antibodies.
  3. Drug Release: Upon internalization by target cells, proteases cleave the linker at specific sites, releasing the cytotoxic drug directly into the malignant cells .

This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing drug concentration at tumor sites.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Generally soluble in dimethyl sulfoxide (DMSO) and may also dissolve in other solvents like water or ethanol depending on concentration.

Chemical Properties

  • Stability: The compound exhibits stability under various conditions but requires careful handling to maintain integrity over time.
  • Storage Conditions: Recommended storage includes -20°C for long-term stability in powder form or -80°C when dissolved in solvent .

These properties are crucial for ensuring effective application in laboratory settings and clinical trials.

Applications

Mal-Phe-C4-Val-Cit-PAB-DMEA has diverse applications across various scientific fields:

  • Chemistry: Used extensively in synthesizing complex molecules and as a linker in peptide synthesis.
  • Biology: Facilitates studies on protein interactions and cellular processes.
  • Medicine: Integral in developing targeted therapies for cancer through ADCs, enhancing selectivity and reducing off-target effects.
  • Industry: Employed in producing biopharmaceuticals and high-value chemicals, showcasing its versatility beyond academic research .
Introduction to Targeted Drug Delivery and ADC Linker Technology

Evolution of Antibody-Drug Conjugates (ADCs) in Oncology Therapeutics

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics designed to merge the precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The conceptual foundation of ADCs dates back to the early 20th century, but significant clinical translation began only in the 2000s with the approval of gemtuzumab ozogamicin (targeting CD33+ leukemia). Early ADCs faced challenges such as systemic toxicity from premature payload release and suboptimal pharmacokinetics, primarily due to unstable hydrazone or disulfide linkers. Modern ADC development prioritizes linker stability and controlled payload release, exemplified by successors like brentuximab vedotin (2011) and trastuzumab emtansine (2013). These innovations improved therapeutic indices by incorporating protease-cleavable dipeptide linkers (e.g., Val-Cit) and non-cleavable thioether linkers, reducing off-target effects while maximizing tumor-specific cytotoxicity [7]. Current research focuses on optimizing linker-payload chemistry to enhance solubility, plasma stability, and tumor microenvironment responsiveness, positioning ADCs as pillars of precision oncology [6] [8].

Table 1: Key Milestones in ADC Linker Development

ADC GenerationLinker TypeExample ADCPayloadClinical Impact
First-GenerationHydrazone/DisulfideGemtuzumab OzogamicinCalicheamicinLimited stability; withdrawn due to toxicity
Second-GenerationPeptide-Based CleavableBrentuximab VedotinMMAEImproved tumor-specific release; higher efficacy
Third-GenerationEngineered Peptide/Non-cleavableTrastuzumab DeruxtecanDXdEnhanced stability and bystander effects

Role of Cleavable Linkers in Payload Release Mechanisms

Cleavable linkers are engineered to remain stable during systemic circulation but undergo selective activation within tumor cells or the tumor microenvironment. Two primary mechanisms drive payload release:

  • Proteolytic Cleavage: Dipeptide linkers (e.g., Val-Cit, Phe-Lys) are substrates for lysosomal proteases such as cathepsin B, which is overexpressed in malignant cells. Upon ADC internalization, cathepsin B cleaves the dipeptide sequence, releasing the cytotoxic payload. The Val-Cit motif is particularly favored for its rapid cleavage kinetics (~70% payload release within 4 hours in cathepsin B-rich environments) [7].
  • Solubility-Enhancing Modifications: Traditional dipeptide linkers face limitations due to poor hydrophilicity, which can accelerate plasma clearance. Innovations like the dimethylaminoethyl (DMEA) group address this by introducing tertiary amines that improve aqueous solubility and reduce aggregation. This modification extends ADC half-life and enhances tumor accumulation [2].

Challenges persist in minimizing "bystander effects" (payload diffusion to adjacent healthy cells) and optimizing linker stability. Recent advances include structure-dependent triggers like the cBu-Cit linker, which shows higher selectivity for cathepsin B over other cathepsins, reducing off-target cleavage [7].

Table 2: Comparative Properties of Cleavable ADC Linkers

Linker TypeCleavage TriggerPayload Release RateSolubility ProfileKey Limitations
Val-Cit-PABCathepsin BHigh (>80% in 24 hrs)Low (requires modifiers)Nonspecific cathepsin activation
Val-Ala-PABCathepsin BModerateModerateSlower kinetics
Mal-Phe-C4-Val-Cit-PAB-DMEACathepsin BHighHigh (due to DMEA)Minimal bystander effects

Structural and Functional Significance of Mal-Phe-C4-Val-Cit-PAB-DMEA in ADC Development

Mal-Phe-C4-Val-Cit-PAB-DMEA (MW: 734.84 g/mol, Formula: C₃₇H₅₀N₈O₈) is a sophisticated cleavable linker designed to overcome historical limitations of ADC technology [1] [2]. Its modular architecture integrates five functional components:

  • Maleimide (Mal) Group: Serves as the antibody attachment point via thiol-maleimide chemistry, enabling covalent conjugation to cysteine residues on monoclonal antibodies. This ensures stable conjugation with a drug-to-antibody ratio (DAR) typically ranging from 2–4 [2] [10].
  • Phe-C4 Spacer: A para-aminobenzyl (PAB)-derived moiety linked to a C4 alkyl chain. This hydrophobic spacer provides steric flexibility, distancing the payload from the antibody to minimize interference with antigen binding [8].
  • Val-Cit Dipeptide: The protease-cleavable trigger, selectively hydrolyzed by cathepsin B in lysosomes. The Cit (citrulline) residue enhances stability against serum proteases compared to earlier dipeptides like Phe-Lys [7].
  • PAB Self-Immolative Group: Following dipeptide cleavage, PAB undergoes spontaneous 1,6-elimination, releasing the payload (e.g., MMAE or PNU-159682) without residual linker fragments attached. This ensures unmodified cytotoxic activity [4] [5].
  • DMEA Solubilizing Unit: The dimethylaminoethyl group imparts a positive charge at physiological pH, dramatically improving hydrophilicity. This reduces ADC aggregation and hepatic clearance, boosting plasma half-life and tumor bioavailability [2].

Table 3: Functional Roles of Mal-Phe-C4-Val-Cit-PAB-DMEA Structural Moteties

Structural MotifChemical FunctionBiological Impact
Maleimide (Mal)Antibody conjugation via thiol groupsEnsures stable, site-specific ADC assembly
Phe-C4 SpacerSteric separation of payload and antibodyPreserves antigen-binding affinity
Val-Cit DipeptideSubstrate for cathepsin BEnables tumor-specific payload release
PAB GroupSelf-immolative spacerFacilitates traceless payload liberation
DMEA TailSolubility enhancerReduces aggregation; improves pharmacokinetics

In practice, this linker enables robust conjugation to potent cytotoxins like PNU-159682 (a nemorubicin metabolite). For example, the conjugate Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 (MW: 1402.46 g/mol) demonstrated >95% payload release in cathepsin B-positive tumor xenografts, driving potent DNA intercalation and apoptosis [4] [5]. Its DMEA moiety further reduces nonspecific binding, making it a versatile platform for solid tumors and hematological malignancies.

Properties

Product Name

Mal-Phe-C4-Val-Cit-PAB-DMEA

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

Molecular Formula

C37H50N8O8

Molecular Weight

734.8 g/mol

InChI

InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1

InChI Key

BEYGPHVYYUHOQW-ZQAZVOLISA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.